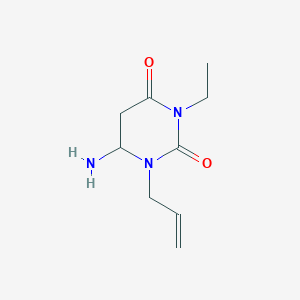
Katapyrin;Catapyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Katapyrin, also known as Catapyrin, is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound has garnered attention for its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its potential benefits and uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Katapyrin can be synthesized through several methods, including solid-phase, gas-phase, and liquid-phase reactions. Each method has its own set of reaction conditions and requirements. For instance, solid-phase reactions often require high temperatures and can produce large quantities of the compound, but may have lower purity levels . Liquid-phase methods, on the other hand, can offer more precise control over the product’s structure and purity .
Industrial Production Methods: In industrial settings, the production of Katapyrin often involves large-scale synthesis methods that prioritize efficiency and cost-effectiveness. Techniques such as hydrothermal and solvothermal synthesis are commonly used due to their ability to produce high-quality compounds in large quantities . Post-treatment and activation processes are also crucial to enhance the compound’s catalytic properties .
Analyse Des Réactions Chimiques
Types of Reactions: Katapyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogens for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields and product quality.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of Katapyrin, while substitution reactions can introduce different functional groups into the compound .
Applications De Recherche Scientifique
Katapyrin has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which Katapyrin exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with receptors or enzymes, modulating their activity and leading to various biological effects . Understanding these interactions is crucial for developing new applications and therapeutic uses for the compound.
Comparaison Avec Des Composés Similaires
Katapyrin can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Ketamine: Shares some anesthetic properties but differs in its specific molecular targets and pathways.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): While both have therapeutic applications, their mechanisms of action and target pathways are distinct.
Katapyrin’s unique properties and versatile applications make it a compound of significant interest in various scientific fields. Its ability to undergo diverse chemical reactions and its potential in research and industry highlight its importance and potential for future developments.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
6-amino-3-ethyl-1-prop-2-enyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-12-7(10)6-8(13)11(4-2)9(12)14/h3,7H,1,4-6,10H2,2H3 |
Clé InChI |
JJIIXTQEICPOHC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)CC(N(C1=O)CC=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



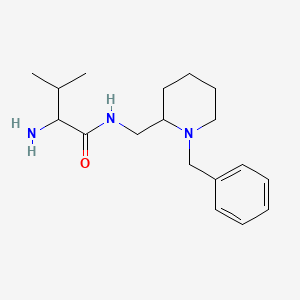
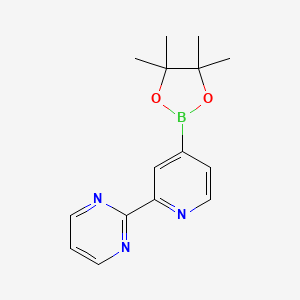
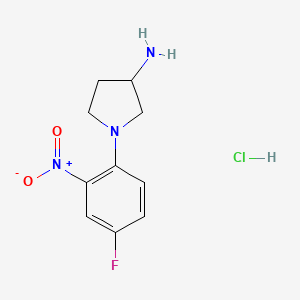
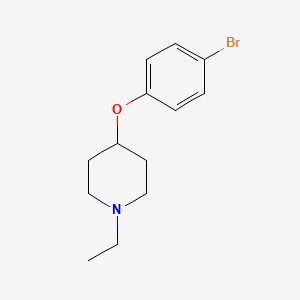

![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)

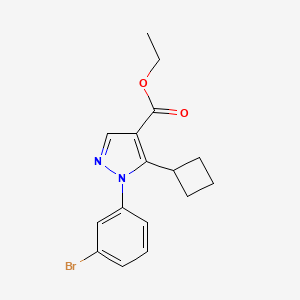
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
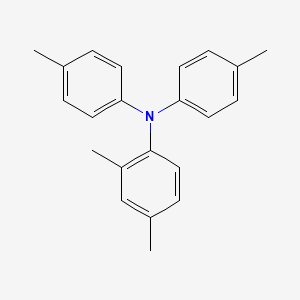
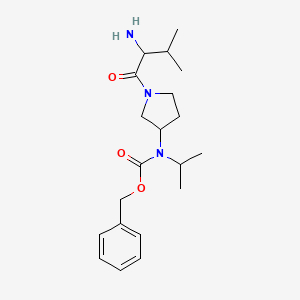
![3-[4-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14779183.png)

